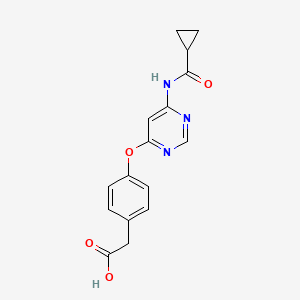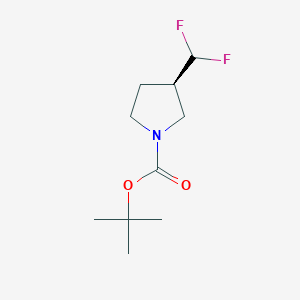
(R)-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a difluoromethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate typically involves the difluoromethylation of a pyrrolidine precursor. One common method is the reaction of a pyrrolidine derivative with a difluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl group can influence the metabolic stability and bioavailability of pharmaceutical candidates, making it a valuable tool in drug discovery .
Medicine
In medicine, ®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties can improve the efficacy and safety of these products .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrrolidines and pyrrolidine derivatives with different substituents. Examples include:
- ®-tert-Butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 3-(methyl)pyrrolidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a difluoromethyl group and a tert-butyl ester. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
CAS No. |
1443983-90-1 |
|---|---|
Molecular Formula |
C10H17F2NO2 |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-10(2,3)15-9(14)13-5-4-7(6-13)8(11)12/h7-8H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
JUPKZKUIYLJDFB-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


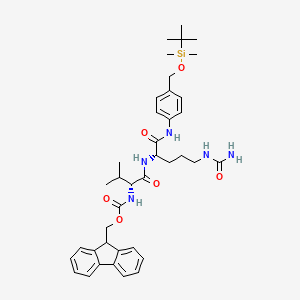

![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)

![(3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14889253.png)
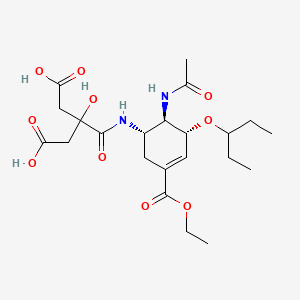


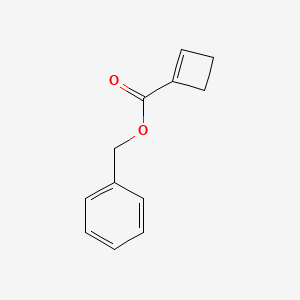
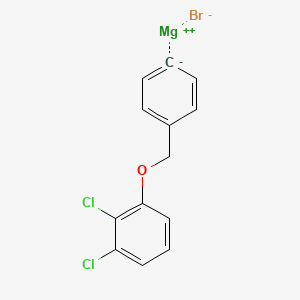
![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)

